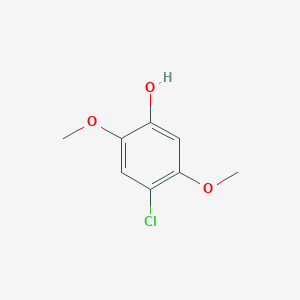

4-Chloro-2,5-dimethoxyphenol

Description

Contextual Significance within Organic Synthesis and Chemical Research

The primary significance of 4-Chloro-2,5-dimethoxyphenol in the field of organic chemistry lies in its function as a versatile building block or precursor for the synthesis of more complex molecules. Its substituted aromatic ring, featuring a reactive hydroxyl group and a chlorine atom, allows for a variety of chemical modifications.

A notable application is its use in the synthesis of other organic intermediates. For instance, this compound serves as a starting material for producing 1-chloro-5-ethynyl-2,4-dimethoxybenzene (B6212004). smolecule.com This transformation is typically achieved by reacting the phenol (B47542) with an ethynyl (B1212043) halide under basic conditions. smolecule.com The resulting product, an ethynylated aromatic compound, is itself a valuable building block with potential applications in synthetic organic chemistry and materials science. smolecule.com

The specific historical details concerning the first synthesis and emergence of this compound in chemical literature are not extensively documented in readily accessible records. While the history of related substituted phenols, such as chloroxylenol (4-chloro-3,5-dimethylphenol), is well-established, with its first synthesis dating back to 1923, similar historical milestones for this compound are not as clearly chronicled. Its presence in chemical catalogs and databases indicates its availability for research and synthesis, but its initial discovery and development are not prominently featured in historical chemical reviews.

Current scholarly interest in this compound is primarily focused on its utility as a synthetic intermediate rather than on the biological or material properties of the compound itself. Research trends point towards its application in creating specialized molecules for further investigation.

The synthesis of 1-chloro-5-ethynyl-2,4-dimethoxybenzene from this compound is an example of this trend. smolecule.com The resulting ethynyl-substituted compound is noted for its potential use as a precursor in developing new therapeutic agents or in the creation of functionalized polymers. smolecule.com This positions this compound as a foundational element in multi-step synthetic pathways aimed at producing novel and functional chemical entities.

The analytical framework for characterizing substituted phenols like this compound typically involves a suite of standard techniques in chemical science. These methods are essential for confirming the identity, purity, and structure of the compound after synthesis or before its use in subsequent reactions.

Common analytical techniques for phenolic compounds include:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for separating phenols from reaction mixtures and assessing purity.

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to elucidate the detailed molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.

Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

While these are the established methods for such compounds, specific, published analytical data, such as detailed spectra or chromatograms for this compound, are not widely available in the surveyed scientific literature. Characterization data is more commonly reported for the novel downstream products synthesized from it.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-dimethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVFYLQHFWDKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advancements in the Synthesis of 4 Chloro 2,5 Dimethoxyphenol

Precursor-Based Synthetic Routes and Mechanistic Considerations

The classical approaches to synthesizing 4-Chloro-2,5-dimethoxyphenol have traditionally relied on the modification of readily available precursors. These methods, while foundational, often involve multi-step processes and considerations of regioselectivity.

Strategies Utilizing Catechol Derivatives as Starting Materials

One of the fundamental routes to this compound begins with catechol. A general strategy involves the methylation of catechol to form 1,2-dimethoxybenzene (B1683551) (veratrole), followed by chlorination. However, direct chlorination of veratrole can lead to a mixture of isomers, necessitating separation and purification steps.

A more controlled approach involves the synthesis of 4,5-dimethoxy-1,2-benzenediol (DMC) from catechol. This can be achieved through a multi-step process involving protection, methylation, and deprotection. Subsequent chlorination of DMC would then yield the target compound. The synthesis of related dimethoxyphenols, such as 2,5-dimethoxy-1,4-benzoquinone (B1209882) from hydroquinone (B1673460), has been achieved by reaction with sodium hydroxide (B78521) and lead dioxide in methanol (B129727), followed by reduction. nih.gov A similar strategy could theoretically be adapted starting from a suitable catechol derivative.

Approaches from Halogenated Phenols

The synthesis of chlorinated phenols often involves the direct chlorination of a phenol (B47542) precursor. For instance, the chlorination of 3,4-dimethylphenol (B119073) using sulfuryl chloride in the presence of a catalyst like aluminum chloride is a common method for producing 2-chloro-4,5-dimethylphenol. This highlights the general principle of electrophilic aromatic substitution on a phenol ring.

In the context of this compound, a potential route could start from a pre-existing halogenated phenol. For example, starting with 2,5-dimethoxyphenol (B92355) and introducing a chlorine atom at the 4-position would be a direct approach. The challenge lies in achieving regioselectivity, as the hydroxyl and methoxy (B1213986) groups direct incoming electrophiles to specific positions on the aromatic ring. The use of specific chlorinating agents and catalysts is crucial to control the position of chlorination and avoid the formation of undesired isomers. mdpi.com

Regioselective Functionalization Techniques for Targeted Synthesis

Achieving the desired substitution pattern is a key challenge in the synthesis of polysubstituted aromatic compounds. Regioselective functionalization techniques are therefore of paramount importance. For the synthesis of this compound, controlling the introduction of the chloro group at the C4 position is critical.

Recent advances in organic synthesis have focused on the development of methods for the site-selective C-H functionalization of phenols. nih.gov These methods often employ directing groups to guide the functionalization to a specific position. While direct C4-functionalization of 2,5-dimethoxyphenol is not explicitly detailed in the provided results, the principles of regioselective C-H activation offer a promising avenue for future synthetic strategies. For instance, palladium-catalyzed aerobic oxidative carbonylation has been used for the C4-functionalization of phenols to synthesize p-hydroxybenzoates. nih.gov

The functionalization of halogenated pyridines has been studied extensively, providing insights into controlling regioselectivity. mdpi.com For example, the 4,5-regioselective functionalization of 2-chloropyridines has been a key strategy in the total synthesis of natural products. mdpi.com These studies on achieving regioselectivity in other heterocyclic systems can inform the development of more controlled syntheses of this compound.

Innovative Synthetic Methodologies and Process Optimization

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and economically viable processes. This has led to the exploration of catalytic methods and the application of green chemistry principles in the synthesis of this compound and related compounds.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of synthesizing this compound, catalytic methods can be applied to various steps, including chlorination and the formation of the core phenolic structure.

Ruthenium-catalyzed oxidative C-H acylation of phenols with aldehydes has been reported as a highly regioselective method for producing 2-acylphenols. nih.gov While not directly leading to this compound, this demonstrates the potential of transition metal catalysis for the selective functionalization of phenols.

The synthesis of the related compound 4-chloro-2,5-dimethoxyaniline (B1194742) has been achieved through the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379). google.comchemicalbook.com This reduction is often carried out using hydrogen gas in the presence of a platinum-on-carbon catalyst. google.com Such catalytic hydrogenation methods are generally efficient and produce high yields.

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net This has driven the development of more sustainable synthetic protocols.

One key aspect of green chemistry is the use of environmentally benign solvents and reagents. For example, a scalable and green synthesis of substituted phenols has been developed using hydrogen peroxide as an oxidant and ethanol (B145695) as a solvent, with the reaction proceeding rapidly at ambient temperature. rsc.org

The use of microreactors in chemical synthesis is another advancement aligned with green chemistry principles. A method for synthesizing 2,6-dimethoxyphenol (B48157) from pyrogallic acid and dimethyl carbonate has been developed using a microreactor, which offers high yield and purity, simple post-treatment, and the potential for continuous production. google.com A similar microreactor-based approach has also been used for the synthesis of 4-chloro-2,5-dimethoxy nitrobenzene. google.com These technologies could be adapted for the synthesis of this compound to improve efficiency and reduce environmental impact.

Furthermore, the development of catalyst recycling systems, such as those using magnetic nanoparticle-supported palladium, can significantly improve the sustainability of a process. smolecule.com

Flow Chemistry and Continuous Processing Techniques for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of specialized chemical compounds like this compound. Flow chemistry offers superior control over reaction parameters, leading to enhanced safety, improved yield, and greater consistency, which are critical for scalable production.

In a typical continuous flow setup for synthesizing substituted phenols, reactants are pumped through a network of tubes or microreactors where the chemical transformation occurs. acs.org This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes risk. The synthesis of phenol derivatives, for instance, has been successfully demonstrated in tube-in-tube microreactors where oxygen, a key reagent for certain oxidative steps, can be supplied safely and efficiently through a gas-permeable inner tube. acs.org This method provides superior gas-liquid mixing compared to batch reactors, often resulting in significantly higher yields in shorter reaction times. acs.org

For a compound like this compound, a multi-step continuous synthesis could be envisioned. This might involve the continuous flow chlorination of a dimethoxyphenol precursor, followed by other necessary transformations in subsequent reactor modules. Processes like the catalytic reduction of a precursor such as 4-chloro-2,5-dimethoxynitrobenzene can be adapted for continuous flow, using a packed-bed reactor with a suitable catalyst. google.com This "telescoped" approach, where the output of one reactor flows directly into the next, eliminates the need for isolating and purifying intermediates, streamlining the entire production process. researchgate.netdntb.gov.uathieme-connect.com The use of supercritical CO2 as a solvent in such systems is a green chemistry approach that further enhances safety and simplifies product isolation. thieme-connect.comthieme-connect.com

| Parameter | Description | Typical Conditions for Substituted Phenol Synthesis acs.org | Effect on Yield/Purity |

|---|---|---|---|

| Reactor Type | The physical setup where the reaction occurs. | Tube-in-tube or Capillary Microreactor | Enhances mass and heat transfer, improving reaction efficiency and safety. |

| Temperature | The operational temperature of the reactor. | 70–120 °C | Balances reaction rate against potential side reactions or degradation. |

| Pressure | System pressure, particularly for gaseous reagents. | ~5 atm (for O₂) | Increases the concentration of gaseous reactants in the liquid phase, boosting reaction rates. |

| Residence Time | The duration reactants spend within the reactor. | 20–180 minutes | Optimized to ensure complete reaction while minimizing byproduct formation. |

| Catalyst | Substance that increases the rate of a chemical reaction. | Palladium complexes (e.g., Pd(CH₃CN)₄(BF₄)₂) | Improves selectivity and reaction speed. Can be used in packed beds for easy separation. |

Purification and Isolation Strategies for Synthetic Products

Following synthesis, the crude product of this compound must undergo rigorous purification to remove unreacted starting materials, catalysts, and byproducts. The primary methods employed for this purpose are chromatographic separation and crystallization.

Chromatographic Separation Methodologies

Chromatography is a versatile and powerful technique for separating and purifying chemical compounds. Both gas and liquid chromatography are applicable to the purification and analysis of this compound.

Gas Chromatography (GC) is often used for analytical purity assessment. According to standardized methods for phenol analysis, such as EPA Method 8041A, the compound can be analyzed directly or after derivatization to increase its volatility and detection sensitivity. epa.govsettek.com Derivatization with reagents like pentafluorobenzyl bromide (PFBBr) or diazomethane (B1218177) converts the phenolic hydroxyl group into an ether, which is more suitable for GC analysis. epa.govsettek.com The separation is typically performed on fused-silica capillary columns of different polarities, such as a DB-5 or DB-1701, which allows for the resolution of closely related isomers and impurities. epa.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for both preparative purification and analytical quantification. For impurity profiling of similar chlorinated phenols, reversed-phase HPLC is effective. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a gradient mixture of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid to ensure the phenol remains in its protonated state. mdpi.com This method allows for the separation of the target compound from both more polar and less polar impurities.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC mdpi.com | Reversed-Phase (e.g., C18) | Acetonitrile / Water or Methanol / Water (Gradient) | Diode-Array (DAD) or UV | Preparative Purification & Analytical Quantification |

| GC (Underivatized) settek.com | Fused-Silica Capillary (e.g., DB-5) | Helium or Hydrogen | Flame Ionization (FID) | Analytical Purity Assessment |

| GC (Derivatized) epa.gov | Fused-Silica Capillary (e.g., DB-1701) | Helium or Hydrogen | Electron Capture (ECD) for PFBBr derivatives | Trace Impurity Analysis & Confirmation |

Crystallization and Recrystallization Techniques

Crystallization is a robust and economical method for purifying solid compounds on a large scale. The process relies on the principle that the target compound has a different solubility in a given solvent than its impurities. For this compound, the selection of an appropriate solvent system is paramount.

The crude synthetic product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out while impurities remain dissolved in the mother liquor. Research on analogous compounds such as 4-chloro-3,5-dimethylphenol (B1207549) shows that effective solvents for recrystallization include various organic solvents. google.com Hydrocarbon solvents and chlorinated solvents have proven effective for this class of compounds. google.comchemicalbook.com For instance, high-purity crystals of 4-chloro-3,5-dimethylphenol have been obtained by recrystallization from dichloroethane, chloroform, or chlorobenzene. google.com Similarly, 2,4-dichloromethoxybenzene has been successfully recrystallized from light petroleum ether at low temperatures. orgsyn.org

The final product is isolated by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor from the crystal surface, and then dried. This process can be repeated (recrystallization) to achieve even higher purity.

| Compound | Recrystallization Solvent | Achieved Purity | Reference |

|---|---|---|---|

| 4-Chloro-3,5-dimethylphenol | Dichloroethane | 98.5% | google.com |

| 4-Chloro-3,5-dimethylphenol | Chloroform | 98.5% | google.com |

| 4-Chloro-3,5-dimethylphenol | Chlorobenzene | 98.5% | google.com |

| 2,4-Dichloromethoxybenzene | Light petroleum ether | >99.9% | orgsyn.org |

| 4,5-Dichloro-2-(4-chlorophenoxy)anisole | Methanol | Not specified | google.com |

Comprehensive Analysis of the Chemical Reactivity and Derivatization of 4 Chloro 2,5 Dimethoxyphenol

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of 4-chloro-2,5-dimethoxyphenol is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy (B1213986) groups. The directing effects of these substituents, along with the deactivating, ortho-para directing chloro group, influence the regioselectivity of these reactions.

Halogenation Pathways and Regioselectivity Studies

The introduction of additional halogen atoms onto the aromatic ring of substituted phenols is a well-established synthetic route. In the case of this compound, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites for halogenation. However, the existing substituents, including the two methoxy groups and the chlorine atom, exert steric and electronic influences that determine the precise regioselectivity.

Studies on similar multisubstituted phenols have shown that bromination, for instance, can occur at specific available positions on the aromatic ring. For example, the bromination of 2,4-dichloro-3,5-dimethylphenol (B1670469) occurs at the remaining open ortho/para position. vulcanchem.com The regioselectivity is often dictated by a combination of the activating and directing effects of the substituents. In the context of this compound, the positions C3 and C6 are the most probable sites for electrophilic attack.

Research on the bromination of various phenols has demonstrated that the reaction conditions, such as the brominating agent and solvent, can influence the outcome. rsc.orgrsc.org For instance, the use of reagents like N-bromosuccinimide (NBS) or bromine in acetic acid are common methods for the bromination of phenolic compounds. vulcanchem.comcdnsciencepub.com The precise conditions for the selective halogenation of this compound would require experimental investigation to determine the optimal reagents and regiochemical control.

Below is a table summarizing the expected halogenation products based on the directing effects of the substituents in this compound.

| Reagent | Expected Major Product(s) |

| Br₂/CH₃COOH | 3-Bromo-4-chloro-2,5-dimethoxyphenol |

| Cl₂/FeCl₃ | 3,4-Dichloro-2,5-dimethoxyphenol |

Nitration and Sulfonation Reactions

Nitration of phenolic compounds is a common electrophilic aromatic substitution reaction. The reaction of phenols with nitric acid, often in the presence of sulfuric acid, can introduce a nitro group onto the aromatic ring. The position of nitration is governed by the directing effects of the existing substituents. For this compound, the hydroxyl and methoxy groups strongly activate the ring towards nitration, directing the incoming nitro group to the available ortho and para positions.

Given the substitution pattern of this compound, the most likely position for nitration is the C6 position, which is ortho to the hydroxyl group and one of the methoxy groups, and meta to the other methoxy group and the chloro group. Research on the nitration of similarly substituted phenols, such as 4-chloro-3-methylphenol, has shown that nitration occurs at the position ortho to the hydroxyl group. smolecule.com The synthesis of 4-chloro-2,5-dimethoxyaniline (B1194742) often proceeds through the nitration of a precursor followed by reduction of the nitro group. google.comgoogle.com

Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is another important electrophilic aromatic substitution reaction. This is typically achieved by treating the aromatic compound with fuming sulfuric acid. The regioselectivity of sulfonation follows similar principles to nitration, being directed by the existing substituents on the aromatic ring. For this compound, sulfonation would be expected to occur at one of the activated positions on the ring.

The following table outlines the expected products from nitration and sulfonation reactions.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Chloro-2,5-dimethoxy-6-nitrophenol |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds to an aromatic ring. nih.govrsc.org These reactions involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation (alkylation) or an acylium ion (acylation) which then acts as the electrophile. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Acylation involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride. rsc.org This reaction is generally less prone to poly-substitution and rearrangement compared to alkylation. libretexts.org For this compound, acylation would be expected to occur at the most nucleophilic position on the ring, likely C6. The product of such a reaction would be a hydroxy-dimethoxy-chloro-acylphenone. The synthesis of related compounds, such as (2,5-dimethylphenyl)(phenyl)methanone, is achieved through Friedel-Crafts acylation.

Friedel-Crafts Alkylation introduces an alkyl group to the aromatic ring using an alkyl halide. nih.govbeilstein-journals.org However, this reaction is susceptible to issues such as carbocation rearrangements and polyalkylation, as the introduced alkyl group is also activating. masterorganicchemistry.comlibretexts.org The alkylation of this compound would likely yield a mixture of products due to the high activation of the ring by the hydroxyl and methoxy groups.

The table below summarizes the expected outcomes of Friedel-Crafts reactions on this compound.

| Reaction Type | Reagents | Expected Major Product |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-4-chloro-2,5-dimethoxyphenol |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Mixture of polyalkylated products |

Nucleophilic Reactions Involving the Halogen and Hydroxyl Groups

The presence of a halogen and a hydroxyl group on the aromatic ring of this compound allows for a range of nucleophilic reactions, leading to the formation of various derivatives.

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Center

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic halides. ulaval.ca The feasibility of SNAr depends on the presence of electron-withdrawing groups ortho or para to the leaving group (in this case, the chlorine atom). In this compound, the methoxy groups are electron-donating, which generally disfavors classical SNAr reactions. However, under certain conditions, particularly with strong nucleophiles or through metal-catalyzed processes, substitution of the chlorine atom can be achieved.

Esterification and Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a versatile functional group that can readily undergo esterification and etherification reactions.

Esterification involves the reaction of the phenol (B47542) with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. This reaction is typically carried out in the presence of an acid or base catalyst. For example, 4-chlorophenylacetic acid can be esterified with methyl phenyl sulfonyl chloride. biosynth.com The resulting esters of this compound could have various applications.

Etherification , also known as the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. This is a common method for preparing aryl ethers. For instance, 4-chloro-3,5-dimethylphenol (B1207549) can be reacted with 2-chloroethylamine (B1212225) in the presence of a base to form an ether. Similarly, this compound can be converted to its corresponding ethers.

The table below provides examples of esterification and etherification reactions.

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl chloride, Pyridine | Phenyl ester |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Aryl ether |

Oxidation Reactions of the Hydroxyl Group and Aromatic System

The oxidation of this compound can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. The phenolic hydroxyl group and the aromatic ring are both susceptible to oxidation. Oxidation of the phenolic group can result in the formation of quinones or other oxidized derivatives. For instance, the oxidation of similar phenolic compounds can yield reactive intermediates that may have antioxidant or pro-oxidant effects.

In advanced oxidation processes (AOPs), such as the use of UV/persulfate or UV/Ozone, the degradation of chlorinated phenols involves the generation of highly reactive oxygen species (ROS). These species can attack the aromatic ring, leading to its opening and the formation of various carboxylic acids. researchgate.netresearchgate.net A proposed pathway for the degradation of a similar compound, 4-chloro-3,5-dimethylphenol (PCMX), involves the initial attack by hydroxyl radicals, leading to the loss of the chloride ion and the formation of a hydroquinone (B1673460) derivative. researchgate.net This intermediate can then be further oxidized to a benzoquinone. researchgate.net

The reaction of 4-chloro-2-nitrophenol (B165678) with ozone shows that the degradation is more effective at alkaline pH, where the reaction shifts towards a radical-type mechanism. bioline.org.br This suggests that the oxidation of this compound could also be pH-dependent.

Reductive Transformations of this compound

Hydrogenation and Dehalogenation Studies

The reductive transformation of this compound can involve both hydrogenation of the aromatic ring and dehalogenation (removal of the chlorine atom). Catalytic hydrogenation is a common method for such reductions. For related compounds, such as 4-chloro-2,5-dimethoxy nitrobenzene, catalytic hydrogenation is used to produce the corresponding aniline (B41778). google.comgoogle.com This process can be carried out using various catalysts, including noble metals like platinum on carbon or nickel catalysts. google.comgoogle.com

A patented method describes the hydrogenation and dehalogenation of halogenated alkylphenol compounds using a precious metal catalyst in water as a solvent at temperatures between 50-100°C. google.com This method is highlighted for its high reactivity and selectivity. google.com The choice of catalyst and reaction conditions is crucial for achieving the desired product. For example, in the reduction of a related nitro compound, using a specifically prepared noble metal catalyst in an aromatic solvent at elevated temperatures and pressures yielded good results. google.com Another approach utilizes a nickel catalyst in water for the hydrogenation of 4-chloro-2,5-dimethoxy nitrobenzene. google.com

Dehalogenation can also be achieved through other means. For example, in the degradation of 4-chloro-3,5-dimethylphenol, about 92% of the chlorine was released from the aromatic ring after a 180-minute reaction involving hydroxyl radicals. researchgate.net

Formation of Key Organic Intermediates and Advanced Derivatives

Synthesis of Polyfunctionalized Compounds Based on the this compound Scaffold

The this compound scaffold can be utilized to synthesize a variety of polyfunctionalized compounds. The reactivity of the phenol and the chloro- and methoxy- substituents allows for various derivatization reactions. For instance, the phenolic hydroxyl group can undergo reactions to form ethers or esters.

The synthesis of derivatives often involves multi-step processes. For example, the synthesis of 4-chloro-2,5-dimethoxyphenyl-containing compounds can start from precursors like 4-chloro-2,5-dimethoxy nitrobenzene, which is then reduced to the corresponding aniline. google.comvulcanchem.com This aniline is a key intermediate that can be further modified.

The Suzuki reaction has been employed to synthesize new derivatives of the related 4-chloro-3,5-dimethylphenol, demonstrating the utility of cross-coupling reactions in modifying the aromatic ring. researchgate.net

Generation of Heterocyclic Structures from Reactivity Studies

The chemical reactivity of this compound and its derivatives can be harnessed to construct heterocyclic structures. For example, the reaction of phenol derivatives with dimethyl acetylenedicarboxylate (B1228247) in the presence of triphenylphosphine (B44618) can produce functionalized 2-oxo-2H-chromenes (coumarins). researchgate.net

In a different approach, the hetero-Diels–Alder reaction has been used to construct complex heterocyclic systems. For example, a pyrazoline-containing dienophile was reacted with a heterodiene derived from 2-(4-chloro-2-formylphenoxy)acetic acid to synthesize a thiopyrano[2,3-d]thiazole derivative. mdpi.com While this example does not directly start from this compound, it illustrates a synthetic strategy that could potentially be adapted.

The transformation of 4-chloro-2-nitrophenol by Bacillus subtilis leads to the formation of 5-chloro-2-methylbenzoxazole, demonstrating a biological route to heterocyclic compounds from a chlorinated phenol. nih.gov

Table of Reaction Conditions for Reductive Transformations

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Reference |

| 4-chloro-2,5-dimethoxy nitrobenzene | Nickel | Water | 30-80 | 10-100 | 4-chloro-2,5-dimethoxy-aniline | google.com |

| 4-chloro-2,5-dimethoxy-1-nitrobenzene | Modified platinum-on-carbon | Aromatic solvent (e.g., xylene) | 80-110 | 5-50 | 4-chloro-2,5-dimethoxy-aniline | google.com |

| Halogenated alkylphenol | Precious metal | Water | 50-100 | Not specified | Dehalogenated alkylphenol | google.com |

Table of Synthesized Heterocyclic Derivatives

| Starting Phenol Derivative | Reagents | Product | Reaction Type | Reference |

| 2-chloro-5-methylphenol | Dimethyl acetylenedicarboxylate, triphenylphosphine | Functionalized 2-oxo-2H-chromene | Cyclization | researchgate.net |

| 2-(4-chloro-2-formylphenoxy)acetic acid derivative | Pyrazoline-containing dienophile | Thiopyrano[2,3-d]thiazole derivative | Hetero-Diels-Alder | mdpi.com |

| 4-chloro-2-nitrophenol | Bacillus subtilis | 5-chloro-2-methylbenzoxazole | Biotransformation | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 2,5 Dimethoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 4-Chloro-2,5-dimethoxyphenol can be confirmed.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons. The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two non-equivalent aromatic protons. The proton at the C6 position, being ortho to the hydroxyl group, would likely appear as a singlet at a distinct chemical shift. Similarly, the proton at the C3 position, flanked by two methoxy (B1213986) groups, would also present as a singlet. The hydroxyl proton itself will exhibit a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The two methoxy groups, being chemically non-equivalent, are expected to show two separate singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. Each carbon atom in the molecule will have a unique chemical shift. The carbon atoms attached to electronegative oxygen and chlorine atoms (C1, C2, C4, C5) will resonate at lower fields (higher ppm values) compared to the carbons bearing hydrogen atoms (C3, C6). The two methoxy carbons will appear in the upfield region. The specific chemical shifts are influenced by the cumulative electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard additive models and comparison with similar structures. Actual experimental values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 6.5 - 6.8 | - |

| H6 | 6.9 - 7.2 | - |

| OCH₃ (C2) | 3.8 - 4.0 | 55 - 57 |

| OCH₃ (C5) | 3.8 - 4.0 | 56 - 58 |

| OH | Variable (broad) | - |

| C1 | - | 145 - 150 |

| C2 | - | 150 - 155 |

| C3 | - | 100 - 105 |

| C4 | - | 115 - 120 |

| C5 | - | 140 - 145 |

While ¹D NMR provides information about the chemical environment, 2D NMR techniques are essential for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H3 and H6) as they are not on adjacent carbons and are thus not typically coupled. This lack of correlation confirms their isolated positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. An HMQC spectrum would show a cross-peak between the ¹H signal of H3 and the ¹³C signal of C3, and another between the ¹H signal of H6 and the ¹³C signal of C6. It would also correlate the methoxy protons to their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular puzzle, as it shows correlations between protons and carbons over two or three bonds. For this compound, key HMBC correlations would include:

The H3 proton showing correlations to C2, C4, and C5.

The H6 proton showing correlations to C1, C2, and C4.

The methoxy protons showing correlations to the carbons they are attached to (C2 and C5, respectively).

These combined 2D NMR experiments provide a robust and definitive assignment of all proton and carbon signals, confirming the substitution pattern of the aromatic ring.

Solid-state NMR (ssNMR) is a crucial technique for studying the structure and dynamics of materials in their solid form, including pharmaceuticals and fine chemicals. nih.gov For this compound, ssNMR could be particularly valuable in identifying and characterizing different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution spectra of solid samples. mdpi.com Differences in the crystal packing and intermolecular interactions (such as hydrogen bonding involving the phenolic hydroxyl group) between polymorphs would result in different local electronic environments for the nuclei. psu.edu These differences manifest as variations in the ¹³C chemical shifts. acs.org For instance, a carbon atom involved in a stronger intermolecular hydrogen bond in one polymorph compared to another would likely exhibit a different chemical shift. psu.edu Thus, each polymorph of this compound would have a unique ssNMR fingerprint, allowing for their unambiguous identification and quantification in a mixture. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Methodologies

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. researchgate.net The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation.

The IR and Raman spectra of this compound would display a series of bands corresponding to the vibrations of its constituent functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretches of the methoxy groups will be observed between 2850 and 3000 cm⁻¹.

C=C Aromatic Ring Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually give rise to a set of bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected. The aryl-alkyl ether linkages (Ar-OCH₃) will produce strong bands around 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). The phenolic C-O stretch will also appear in this region, typically around 1200 cm⁻¹.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are approximate and can be influenced by the physical state and intermolecular interactions.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric Ar-O-C Stretch | 1200 - 1275 | Strong |

| Phenolic C-O Stretch | ~1200 | Strong |

| Symmetric Ar-O-C Stretch | 1020 - 1075 | Strong |

Vibrational spectroscopy is also a sensitive probe of molecular conformation. For this compound, the primary conformational flexibility arises from the orientation of the hydroxyl and methoxy groups relative to the aromatic ring. Different conformers, which may be present in the gas phase or in solution, can have slightly different vibrational frequencies. researchgate.net

By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to predict the spectra for different stable conformers. ustc.edu.cn For instance, the orientation of the methoxy groups (whether they are planar with the ring or tilted) can influence the C-O stretching frequencies and other ring modes. The O-H stretching frequency can also provide information about intramolecular hydrogen bonding, for example, between the hydroxyl proton and the oxygen of an adjacent methoxy group, if sterically feasible. researchgate.net While significant conformational analysis often requires advanced techniques like matrix isolation spectroscopy or supersonic jet expansions combined with spectroscopy, even standard IR and Raman spectra can provide clues about the predominant conformation in a given state by matching observed bands to those predicted for the lowest energy conformer. umich.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

| Property | Value |

| Molecular Formula | C₈H₉ClO₃ |

| Calculated Exact Mass | 188.0240 |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements.

Fragmentation Pathways and Isotope Pattern Analysis

The fragmentation of this compound under electron ionization (EI) in a mass spectrometer provides valuable structural information. The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum, with the M+ and M+2 peaks appearing in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net

Common fragmentation pathways for methoxyphenols involve the loss of a methyl group (CH₃) from a methoxy substituent, leading to the formation of a stable ion. nist.gov For this compound, key fragmentation events would likely include:

Loss of a methyl radical (-•CH₃): This would result in a fragment ion at m/z 173.

Loss of a formyl radical (-•CHO): Cleavage of the ether bond and subsequent rearrangement can lead to the loss of a formyl group.

Cleavage of the C-Cl bond: This would result in a fragment ion corresponding to the dimethoxyphenol radical cation.

Analysis of the resulting fragment ions allows for the reconstruction of the molecule's structure. For instance, in the mass spectrometric analysis of the related compound 2,5-dimethoxy-4-chloroaniline, characteristic fragment ions are observed that help to identify the compound. massbank.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

Absorption Maxima and Molar Extinction Coefficient Determination

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. The position of the absorption maxima (λmax) and the molar extinction coefficient (ε) are influenced by the substituents on the aromatic ring. The methoxy and chloro groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. While specific data for this compound is limited, studies on similar compounds like dimethoxyphenols show absorption maxima in the UV region. bioone.org For example, a study on various dimethoxyphenols reported their UV absorption spectra in methanol (B129727). bioone.org Another related compound, 4-chloro-2,5-DMA, exhibits absorption maxima at 205, 225, and 295 nm. caymanchem.com

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |

| This compound | Data not available | Data not available | Data not available |

| 3,5-Dimethoxyphenol | Methanol | ~275 | ~1500 M⁻¹cm⁻¹ |

| 2,6-Dimethoxyphenol (B48157) | Methanol | ~270 | ~2000 M⁻¹cm⁻¹ |

Note: The data for dimethoxyphenols is provided for comparative purposes.

Solvent Effects on Electronic Transitions

The polarity of the solvent can influence the electronic transitions of a molecule, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions. For phenolic compounds, hydrogen bonding interactions between the hydroxyl group and polar protic solvents can lead to significant shifts in the UV-Vis spectrum. iosrjournals.org An increase in solvent polarity generally leads to a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions. The effect of solvent on the electronic transitions of various phenols has been a subject of study, indicating that specific substituent-solvent interactions can influence their acidities and spectral properties. acs.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions of this compound would require single-crystal X-ray diffraction data. This technique would reveal the three-dimensional arrangement of molecules in the solid state. Key aspects that would be investigated include:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. It would be expected to form hydrogen bonds with acceptor atoms on neighboring molecules. The most likely acceptors would be the oxygen atoms of the methoxy groups or the phenolic hydroxyl group itself, potentially leading to the formation of chains, dimers, or more complex hydrogen-bonded networks. The precise geometry of these bonds (donor-acceptor distance and angle) would be a critical aspect of the analysis.

Without the necessary experimental data, any discussion of the crystal packing remains speculative.

Geometric Parameters and Bond Analysis

A detailed bond analysis of this compound is contingent on crystallographic data. This analysis would involve the precise measurement of:

Bond Lengths: The lengths of all covalent bonds within the molecule, such as the C-C bonds of the benzene ring, the C-O bonds of the phenol (B47542) and methoxy groups, the C-Cl bond, and the C-H bonds. Deviations from standard bond lengths can provide insight into the electronic environment and hybridization within the molecule.

Bond Angles: The angles between adjacent bonds, which define the molecule's geometry. For example, the bond angles within the benzene ring would be expected to be close to 120°, but substitution can cause slight distortions.

Torsional Angles: These angles describe the rotation around single bonds and determine the conformation of the methoxy groups relative to the plane of the benzene ring.

Interactive data tables summarizing these parameters, as requested, cannot be generated without the source experimental data.

Computational and Theoretical Chemistry Investigations of 4 Chloro 2,5 Dimethoxyphenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods are fundamental to exploring the molecular properties of 4-Chloro-2,5-dimethoxyphenol. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the ground-state properties of organic molecules due to its favorable balance of accuracy and computational cost. acs.org Methods such as the widely used B3LYP functional, often paired with a Pople-style basis set like 6-311++G(d,p), are employed to perform geometry optimization, which determines the lowest energy arrangement of atoms. researchgate.nettandfonline.comtandfonline.com

This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. From a full geometry optimization and subsequent frequency calculation, various thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined using statistical thermodynamic principles. tandfonline.com While specific DFT studies on this compound are not prevalent in published literature, the expected data from such a calculation would resemble the following hypothetical table for its optimized structure.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value |

| Geometric Parameters | |

| C-Cl Bond Length | ~1.75 Å |

| C-O (Phenol) Bond Length | ~1.36 Å |

| O-H (Phenol) Bond Length | ~0.97 Å |

| C-O (Methoxy) Bond Length | ~1.37 Å |

| Thermodynamic Properties (298.15 K) | |

| Enthalpy | Value in Hartrees |

| Gibbs Free Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory), derive solutions from first principles without reliance on empirical parameters. ut.ee These methods are crucial for obtaining precise electronic structures and energetic data. For instance, high-level ab initio calculations have been successfully used to determine the gas-phase enthalpies of formation for various dimethoxyphenol isomers, showing good agreement with experimental values derived from calorimetry. researchgate.net

For this compound, ab initio calculations could be used to accurately compute properties like the total energy, ionization potential, and electron affinity. These calculations provide a benchmark for assessing the performance of DFT methods and are essential for studies demanding high accuracy in energetic predictions. researchgate.net

Reactivity Descriptors and Mechanistic Insights from Computational Studies

Beyond static properties, computational chemistry offers profound insights into the chemical reactivity and potential reaction mechanisms of a molecule. This is achieved through the analysis of various reactivity descriptors derived from the calculated electronic structure.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. ut.ee It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netarabjchem.org

The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. arabjchem.org For substituted phenols, FMO analysis can identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack. For example, in a study on the degradation of 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), FMO analysis was used to identify potential reactive sites on the benzene (B151609) ring and the phenolic hydroxyl group. researchgate.net

Table 2: Representative FMO Data for a Chlorinated Phenol (B47542) Analogue (PCMX) Data illustrates typical values obtained from FMO analysis. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | Typical range: -5 to -7 eV |

| ELUMO | Typical range: -1 to -3 eV |

| Energy Gap (ΔE = ELUMO - EHOMO) | Typical range: 4 to 6 eV |

Electrostatic Potential Surfaces and Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Typically, red areas signify negative potential (electron-rich regions), which are favorable sites for electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are susceptible to nucleophilic attack. mdpi.com

For this compound, an MEP surface would likely show significant negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as on the π-system of the aromatic ring, making these the primary sites for interaction with electrophiles. A region of positive potential would be expected around the hydrogen atom of the hydroxyl group.

Table 3: Predicted Electrostatic Potential Regions on this compound

| Molecular Region | Predicted Electrostatic Potential | Susceptibility |

| Phenolic Oxygen | Negative (Red) | Electrophilic Attack |

| Methoxy Oxygens | Negative (Red) | Electrophilic Attack |

| Aromatic Ring (π-system) | Negative (Red/Yellow) | Electrophilic Attack |

| Phenolic Hydrogen | Positive (Blue) | Nucleophilic Attack |

Transition State Calculations for Reaction Pathways

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of these transient structures. researchgate.net The calculated energy of the transition state relative to the reactants gives the activation energy (Ea) of the reaction, a key parameter in determining reaction kinetics. researchgate.net

For this compound, one could investigate reactions such as O-H bond dissociation, electrophilic aromatic substitution, or nucleophilic substitution of the chlorine atom. A transition state search would involve proposing a reaction pathway and optimizing the structure to find the first-order saddle point on the potential energy surface. For example, calculations on atrazine (B1667683) hydrolysis successfully located the transition state for the single-step reaction and calculated an energetic barrier consistent with experimental data. researchgate.net

Table 4: Hypothetical Data from a Transition State Calculation for Electrophilic Nitration of this compound

| Parameter | Description | Value |

| Activation Energy (Ea) | Energy barrier for the reaction. | Value in kcal/mol |

| TS Geometry | Key bond distances in the transition state. | C-NO2 (forming): ~2.2 ÅC-H (breaking): ~1.4 Å |

| Imaginary Frequency | The single negative frequency confirming a true TS. | Value in cm-1 |

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing a detailed picture of their movements and interactions. While specific MD studies on this compound are not abundant in the current literature, the principles of this methodology, as applied to similar phenolic compounds, can be extrapolated to understand its likely behavior. mdpi.comresearchgate.net

Solvent-Solute Interactions

The interaction of this compound with various solvents is a critical factor influencing its solubility, stability, and reactivity. MD simulations can model the intricate dance between the solute and solvent molecules, revealing the nature and strength of their interactions.

For a molecule like this compound in an aqueous environment, MD simulations would likely show the formation of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. Furthermore, the two methoxy groups, with their oxygen atoms, can also participate in hydrogen bonding as acceptors. The chlorine atom, being electronegative, would also influence the local charge distribution and interact with the partial positive charges of hydrogen atoms in water molecules.

In non-polar solvents, the interactions would be dominated by weaker van der Waals forces. The aromatic ring of this compound can engage in π-π stacking interactions with other aromatic solvent molecules. Understanding these solvent-solute interactions is crucial for predicting the compound's partitioning behavior between different phases, a key parameter in environmental fate and biological uptake. Studies on similar substituted phenols have demonstrated the importance of both hydrogen bonding and hydrophobic interactions in determining their behavior in solution. tandfonline.com

A study on the dissolution of 2,6-dimethoxyphenol (B48157) in an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate, revealed strong interactions between the methoxy groups and the ionic liquid components. researchgate.net This suggests that the methoxy groups in this compound would also play a significant role in its interaction with polar and ionic environments.

Aggregation Behavior and Crystal Growth Simulations

At higher concentrations, molecules of this compound may exhibit a tendency to self-associate or aggregate. MD simulations can be employed to study the formation, structure, and stability of these aggregates. nih.gov The simulations can reveal the preferred orientations of the molecules within an aggregate, which are governed by a balance of intermolecular forces, including hydrogen bonding between the phenolic hydroxyl groups and π-π stacking of the aromatic rings.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.govmdpi.com By establishing these relationships, it becomes possible to predict the properties of new or untested compounds.

Prediction of Chemical Properties and Reactivity Trends

Numerous QSPR studies have been conducted on phenolic compounds to predict a wide range of properties, including acidity (pKa), toxicity, and reactivity. lp.edu.uabioline.org.brresearchgate.netmines-paristech.frlp.edu.uadntb.gov.uascirp.orgpku.edu.cnacs.orgimist.ma Although this compound may not have been included in the training sets of all these studies, the developed models can be used to estimate its properties based on its structural descriptors.

For instance, the acidity of a phenol is strongly influenced by the nature and position of its substituents. The chlorine atom, being an electron-withdrawing group, is expected to increase the acidity of the phenolic proton, while the methoxy groups, being electron-donating, would decrease it. QSPR models for phenol pKa values, which often use descriptors like Hammett constants or quantum chemically calculated atomic charges, can provide a quantitative prediction of the pKa of this compound. acs.org

The reactivity of phenols in various chemical reactions, such as oxidation, can also be predicted using QSPR models. lp.edu.ua These models often employ quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. For example, a QSPR model for the ozonation of substituted phenols used ELUMO, polarizability, and other descriptors to predict the reaction rate constants. bioline.org.brresearchgate.net

Based on existing QSPR models for related phenolic compounds, a table of predicted properties for this compound can be generated. It is important to note that these are theoretical predictions and should be validated by experimental data where possible.

Table 1: Predicted Physicochemical Properties of this compound using QSPR Models

| Property | Predicted Value | Basis of Prediction |

| pKa | ~8.5 - 9.5 | Based on QSPR models for substituted phenols considering the electronic effects of chloro and methoxy groups. acs.org |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Estimated from models using fragmental contributions and topological indices for chlorinated and methoxylated phenols. |

| Aqueous Solubility | Low | Inferred from its LogP value and the presence of a hydrophobic aromatic ring and a chlorine atom. |

| Reactivity towards Oxidation | Moderate | Predicted based on the combined electron-withdrawing effect of chlorine and electron-donating effects of methoxy groups, influencing the HOMO energy. lp.edu.ua |

These predicted values provide a valuable starting point for understanding the chemical and environmental behavior of this compound.

Advanced Analytical Methodologies for the Detection and Quantification of 4 Chloro 2,5 Dimethoxyphenol

Chromatographic Separation and Detection Techniques

Chromatographic methods are powerful tools for the separation, identification, and quantification of individual components in a mixture. The choice of technique often depends on the volatility and polarity of the analyte, as well as the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like 4-Chloro-2,5-dimethoxyphenol. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For the development of a robust GC-MS method for this compound, several parameters would need to be optimized. These include the choice of the capillary column (typically a non-polar or medium-polarity column like a DB-5ms or HP-5ms), the temperature program of the oven, the injector temperature, and the carrier gas flow rate. Derivatization, for instance, by silylation, might be employed to increase the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity. The mass spectrometer would typically be operated in electron ionization (EI) mode, and characteristic fragment ions of this compound would be selected for selective ion monitoring (SIM) to enhance sensitivity and selectivity.

Table 1: Illustrative GC-MS Parameters for the Analysis of Chlorinated Phenolic Compounds

| Parameter | Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

This table presents typical starting parameters for method development for compounds structurally similar to this compound.

For the analysis of this compound in complex matrices, such as environmental or biological samples, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is often the preferred method. This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. LC is particularly suitable for polar and non-volatile compounds.

In a typical LC-MS/MS method, separation would be achieved on a reversed-phase column (e.g., a C18 column) using a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a gradient elution. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, a specific precursor ion of this compound is selected, fragmented, and one or more characteristic product ions are monitored. This multiple reaction monitoring (MRM) approach provides excellent selectivity and reduces matrix interference.

High-Performance Liquid Chromatography (HPLC) with more conventional detectors can also be a viable option for the analysis of this compound, especially when high sensitivity is not the primary requirement. A common detector for this purpose is the Ultraviolet-Visible (UV-Vis) detector, as the phenolic ring and its substituents will absorb UV light at a characteristic wavelength.

Method development would involve selecting an appropriate reversed-phase column and optimizing the mobile phase composition to achieve good separation of the analyte from other components in the sample. The detection wavelength would be set at the absorption maximum of this compound to ensure the best possible sensitivity. Other detectors that could be considered include a diode array detector (DAD) for obtaining full UV spectra for peak purity assessment, or a fluorescence detector if the compound exhibits native fluorescence or can be derivatized with a fluorescent tag.

Electrochemical Sensing and Voltammetric Approaches

Electrochemical methods offer a cost-effective and often portable alternative to chromatographic techniques for the detection of electroactive compounds like this compound. These methods are based on measuring the current response of an analyte to an applied potential.

Cyclic Voltammetry (CV) is a powerful technique for studying the redox (reduction-oxidation) behavior of a compound. In CV, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, can provide information about the oxidation and reduction potentials of the analyte and the kinetics of the electron transfer reactions. For this compound, an oxidation peak would be expected due to the presence of the hydroxyl group on the aromatic ring.

Chronoamperometry involves stepping the potential of the working electrode to a value where the analyte is oxidized or reduced, and the resulting current is measured as a function of time. This technique can be used for the quantification of the analyte, as the current is proportional to its concentration.

A significant area of research in electrochemical sensing is the development of chemically modified electrodes to enhance the sensitivity and selectivity of the analysis. nih.govmdpi.com For the detection of phenolic compounds, various materials have been used to modify the surface of working electrodes (e.g., glassy carbon, screen-printed carbon electrodes).

These modifications can include the use of nanomaterials like carbon nanotubes or gold nanoparticles, which can increase the surface area of the electrode and facilitate electron transfer. rsc.org Polymers, such as polypyrrole, can also be electropolymerized onto the electrode surface to create a film that can selectively interact with the target analyte. lew.ro The goal of these modifications is to lower the oxidation potential of the analyte, increase the peak current, and reduce interference from other compounds in the sample. nih.govelectrochemsci.org Research on the electrochemical detection of similar compounds, such as other chlorophenols, has demonstrated the effectiveness of these approaches in achieving low detection limits and high selectivity. rsc.orgelectrochemsci.org

Table 2: Examples of Modified Electrodes Used for the Voltammetric Determination of Related Phenolic Compounds

| Electrode Modifier | Target Analyte(s) | Voltammetric Technique | Reference |

|---|---|---|---|

| Single-Walled Carbon Nanotubes/Poly(3,4-ethylenedioxythiophene) | Phenol (B47542), 4-chlorophenol, 2,4-dichlorophenol (B122985) | Cyclic Voltammetry | nih.gov |

| Multi-Walled Carbon Nanotubes/Gold Nanoparticles | 4-chlorophenol | Differential Pulse Voltammetry | rsc.org |

| Mesoporous Silica (B1680970) or Activated Carbon | 4-chloro-o-cresol | Cyclic Voltammetry | electrochemsci.org |

This table provides examples from the literature where modified electrodes have been successfully employed for the detection of phenolic compounds structurally related to this compound.

Sample Preparation and Matrix Effects in Analytical Measurements

Effective sample preparation is a critical step to isolate this compound from complex matrices, concentrate it to detectable levels, and remove interfering substances. mdpi.com The choice of method depends on the sample matrix (e.g., water, soil, biological fluids) and the subsequent analytical technique. mdpi.com

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which possesses moderate polarity, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) would be suitable for extraction from aqueous samples. Adjusting the pH of the aqueous phase is crucial; maintaining a pH below the pKa of the phenolic hydroxyl group ensures the compound remains in its neutral, more organosoluble form, thereby maximizing extraction efficiency.

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and easier automation. For isolating this compound, a reversed-phase sorbent like C18-bonded silica would be a primary choice. The extraction process involves:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer at a specific pH.

Loading: The sample (with pH adjusted) is passed through the cartridge, and the analyte adsorbs onto the C18 stationary phase via hydrophobic interactions.

Washing: Interfering polar compounds are washed away with a weak solvent (e.g., water).

Elution: The target analyte, this compound, is eluted with a small volume of a strong organic solvent like methanol or acetonitrile. The resulting extract is cleaner and more concentrated. mdpi.com

To ensure the reliability and accuracy of any analytical method for this compound, rigorous validation is essential. Key validation parameters, typically defined by regulatory guidelines, include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

A summary of typical acceptance criteria for these parameters is presented in the table below.

| Parameter | Acceptance Criterion |

| Linearity (r²) | ≥ 0.995 |

| Accuracy | 80-120% recovery (trace analysis) |

| Precision (RSD) | ≤ 15% (for concentrations above LOQ) |

| ≤ 20% (at LOQ) | |

| Selectivity | No significant interference at the analyte's retention time/signal |

| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 |

| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10 |

Hyphenated Analytical Techniques (e.g., GC-IR, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for the identification and structural elucidation of compounds in complex mixtures. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique combines the high-resolution separation capability of gas chromatography with the specific identification power of Fourier Transform Infrared (FT-IR) spectroscopy. As the separated components, including this compound, elute from the GC column, they pass through a light pipe in the FT-IR spectrometer. An infrared spectrum is continuously recorded, providing a unique "fingerprint" based on the vibrational frequencies of the molecule's functional groups. For this compound, GC-IR could confirm the presence of the O-H stretch from the phenol group, C-O stretches from the methoxy (B1213986) groups, and C-Cl vibrations, aiding in its unambiguous identification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful tool for obtaining detailed structural information directly from the separated peaks in a chromatogram without the need for off-line fraction collection. springernature.com It is particularly useful for analyzing thermally labile or non-volatile compounds that are unsuitable for GC. After separation by LC, the eluent containing the analyte is directed into the NMR spectrometer's flow cell. By stopping the flow at the apex of the chromatographic peak for this compound, high-quality ¹H NMR and even 2D NMR spectra can be acquired. This would provide definitive structural information, including the substitution pattern on the aromatic ring, by analyzing the chemical shifts and coupling constants of the aromatic protons. springernature.com

Exploration of Applications and Material Science Prospects of 4 Chloro 2,5 Dimethoxyphenol and Its Derivatives

Role as a Key Intermediate in Fine Chemical Synthesis

4-Chloro-2,5-dimethoxyphenol, with its unique arrangement of chloro, hydroxyl, and methoxy (B1213986) functional groups, serves as a valuable and strategic starting material in multi-step organic synthesis. The reactivity of its aromatic ring, coupled with the directing effects of its substituents, allows for controlled chemical modifications to build complex molecular architectures. Its derivatives, most notably 4-Chloro-2,5-dimethoxyaniline (B1194742), are established intermediates in several industrial sectors.

Precursor for Agrochemicals (Focus on synthesis, not biological activity)

The structural motif of a chlorinated phenol (B47542) is a common feature in many agrochemicals, particularly herbicides. While specific, publicly documented synthesis pathways starting directly from this compound to a named commercial agrochemical are not prevalent, its derivative, 2,5-dimethoxy-4-chloroaniline, is cited in patents as an important intermediate for both organic pigments and agrochemicals. google.com